

CCC-0975 solubility issues and how to resolve them

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Compound of Interest		
Compound Name:	CCC-0975	
Cat. No.:	B15609303	Get Quote

Technical Support Center: CCC-0975

Welcome to the technical support center for **CCC-0975**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **CCC-0975** in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is CCC-0975 and what is its primary mechanism of action?

A1: **CCC-0975** is a small molecule inhibitor of the Hepatitis B Virus (HBV).[1] Its primary mechanism of action is to interfere with the formation of covalently closed circular DNA (cccDNA) from its precursor, relaxed circular DNA (rcDNA).[1][2][3][4][5] Specifically, it synchronously reduces the levels of cccDNA and its deproteinized rcDNA (DP-rcDNA) precursor, suggesting it blocks a critical step in the conversion process without promoting the degradation of these DNA forms.[1][4][6]

Q2: What is the effective concentration of **CCC-0975**?

A2: The 50% effective concentration (EC50) of **CCC-0975** for inhibiting HBV cccDNA formation in cell culture is approximately 10 μ M.[1][4]



Q3: How does CCC-0975 affect HBV polymerase activity?

A3: Studies have shown that **CCC-0975** does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[4] Its antiviral effect is specific to the cccDNA formation pathway.[4]

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving **CCC-0975**. Below are common issues and recommended solutions.

Issue 1: CCC-0975 is not dissolving properly in DMSO.

- Cause: CCC-0975 requires specific conditions for optimal dissolution in DMSO. Simply
 adding the solvent may result in incomplete solubility. Hygroscopic (water-absorbing) DMSO
 can significantly hinder solubility.[1]
- Solution:
 - Always use newly opened, anhydrous DMSO.[1]
 - Use ultrasonic treatment (sonication) to aid dissolution.[1]
 - Following this protocol should allow for the preparation of a stock solution of up to 100 mg/mL (206.66 mM) in DMSO.[1]

Issue 2: Precipitation occurs when preparing a working solution for in vivo studies.

- Cause: Diluting a high-concentration DMSO stock directly into aqueous solutions can cause the compound to precipitate. A co-solvent system is required to maintain solubility.
- Solution: A step-by-step co-solvent protocol is recommended for preparing a clear working solution suitable for in vivo experiments. The following protocol yields a clear solution of ≥ 2.38 mg/mL.[1]

Quantitative Data Summary

For quick reference, the key quantitative data for **CCC-0975** is summarized in the table below.



Parameter	Value	Notes
Molecular Weight	483.89 g/mol	
EC50 (in vitro)	10 μΜ	For inhibition of HBV cccDNA formation.[1][4]
Solubility in DMSO	100 mg/mL (206.66 mM)	Requires sonication and the use of new, anhydrous DMSO. [1]
In Vivo Working Solution	≥ 2.38 mg/mL	Using a co-solvent system of DMSO, PEG300, Tween-80, and Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

- Weigh the desired amount of solid CCC-0975 in a suitable vial.
- Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[1]
- Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.
- Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Protocol 2: Preparation of an In Vivo Working Solution

This protocol provides a method to prepare a 1 mL working solution. The volumes can be scaled as needed.

- Prepare a 23.8 mg/mL stock solution of CCC-0975 in DMSO.
- In a sterile tube, add 400 μL of PEG300.
- Add 100 µL of the 23.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

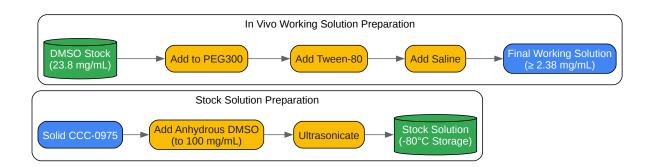


- Add 50 µL of Tween-80 to the mixture and mix until uniform.
- Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
- This procedure results in a clear solution with a CCC-0975 concentration of ≥ 2.38 mg/mL.[1]

Visual Guides

Diagram 1: Experimental Workflow for CCC-0975 Solubilization

The following diagram illustrates the recommended workflow for preparing **CCC-0975** solutions to avoid solubility issues.



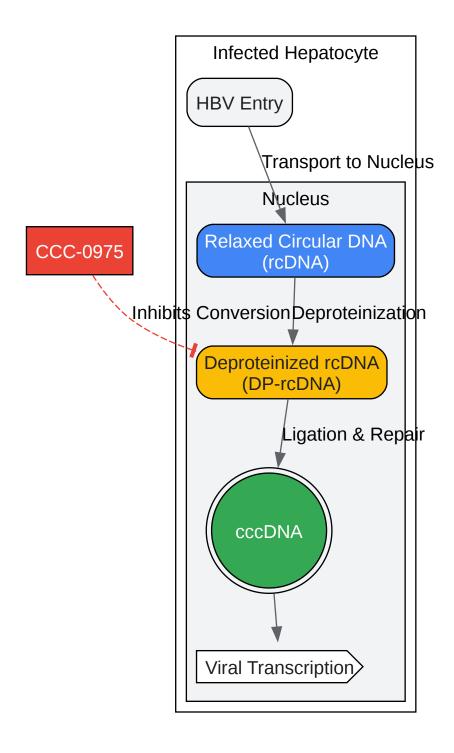
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Caption: Workflow for preparing **CCC-0975** stock and working solutions.

Diagram 2: CCC-0975 Mechanism of Action in the HBV Life Cycle

This diagram illustrates the point of inhibition of **CCC-0975** within the HBV cccDNA formation pathway inside an infected hepatocyte.





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Caption: CCC-0975 inhibits the conversion of rcDNA to cccDNA.



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